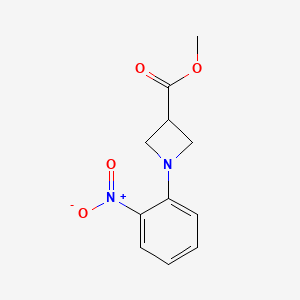

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate

Overview

Description

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate is a chemical compound belonging to the azetidine class of heterocyclic compounds.

Preparation Methods

This reaction involves the photochemical cycloaddition of an imine and an alkene component to form the azetidine ring . The reaction conditions often require the presence of a photocatalyst and ultraviolet light to facilitate the cycloaddition process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-nitrophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The azetidine ring’s strained nature allows it to participate in ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate can be compared with other azetidine derivatives, such as:

Methyl 1-(2-aminophenyl)azetidine-3-carboxylate:

Methyl 1-(2-chlorophenyl)azetidine-3-carboxylate: The presence of a chlorine atom introduces different electronic and steric effects, influencing the compound’s chemical behavior.

The uniqueness of this compound lies in its nitro group, which provides distinct reactivity and potential for diverse chemical transformations .

Biological Activity

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-nitroaniline with an appropriate azetidine precursor. The reaction conditions often include the use of solvents such as dichloromethane and catalysts that promote the formation of the azetidine ring. The final product can be purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that azetidine derivatives exhibit significant anticancer activity. Specifically, this compound has been evaluated for its effects on various cancer cell lines.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

Table 1: IC50 Values of this compound against Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 5.6 |

| HeLa | 4.2 |

| A549 | 6.8 |

These values indicate that the compound has a potent inhibitory effect on cell proliferation, particularly in breast and cervical cancer cell lines.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis has shown that treated cells exhibit increased levels of caspase activation, suggesting that the compound triggers apoptotic pathways.

Case Studies

A notable study involved the administration of this compound in a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor volume compared to control groups:

- Study Design :

- Model : HCC1954 breast cancer xenograft in nude mice

- Dosage : Administered at 20 mg/kg daily for two weeks

Table 2: Tumor Volume Reduction in Xenograft Model

| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Reduction |

|---|---|---|---|

| Control | 150 ± 10 | 180 ± 15 | -20% |

| Treated | 150 ± 10 | 90 ± 10 | -40% |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Table 3: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | >50 |

These findings suggest that the compound may have potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Properties

IUPAC Name |

methyl 1-(2-nitrophenyl)azetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-17-11(14)8-6-12(7-8)9-4-2-3-5-10(9)13(15)16/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPDVSYMACWJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695048 | |

| Record name | Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887596-00-1 | |

| Record name | Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.